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molecular formula C18H14O5 B1305284 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid CAS No. 99007-90-6

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid

Cat. No. B1305284
M. Wt: 310.3 g/mol
InChI Key: ORWAAQBZVLXILN-UHFFFAOYSA-N
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Patent
US04644012

Procedure details

A mixture of 20 g of 7-(1-ethoxycarbonylethyl)oxy-3-phenyl-4H-1-benzopyran-4-one, 200 ml of dioxane, 70 ml of hydrochloric acid and 150 ml of water was refluxed for 4 hours and poured into ice water. The resulting crystalline precipitate was collected by filtration and recrystallized from ethanol to give 17.1 g of 7-(1-hydroxycarbonylethyl)oxy-3-phenyl-4H-1-benzopyran-4-one as white crystals. m.p. 223° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([O:8][C:9]1[CH:25]=[CH:24][C:12]2[C:13](=[O:23])[C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[CH:15][O:16][C:11]=2[CH:10]=1)[CH3:7])=[O:5])C.O1CCOCC1.Cl>O>[OH:5][C:4]([CH:6]([O:8][C:9]1[CH:25]=[CH:24][C:12]2[C:13](=[O:23])[C:14]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)=[CH:15][O:16][C:11]=2[CH:10]=1)[CH3:7])=[O:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C(C)OC1=CC2=C(C(C(=CO2)C2=CC=CC=C2)=O)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC(=O)C(C)OC1=CC2=C(C(C(=CO2)C2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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